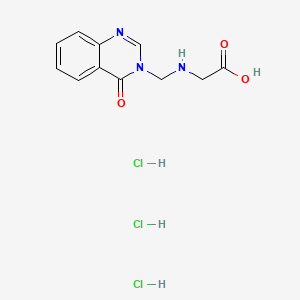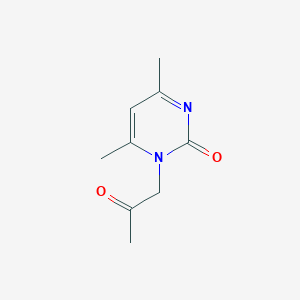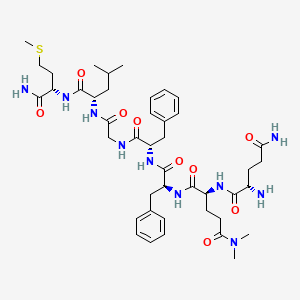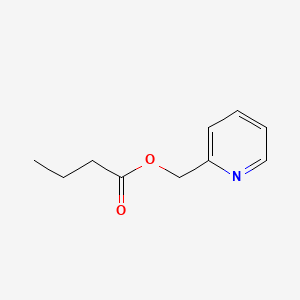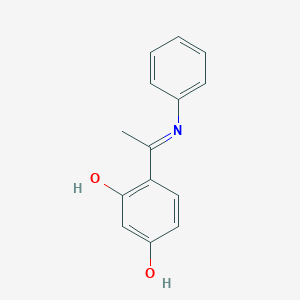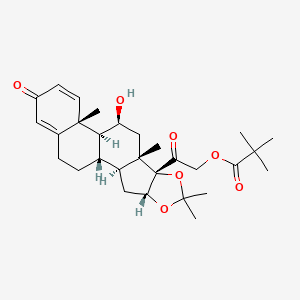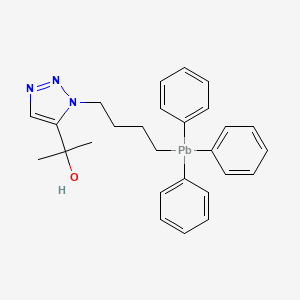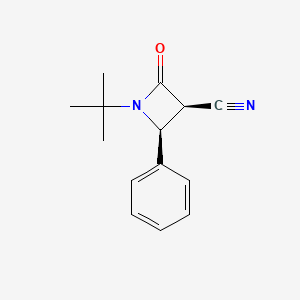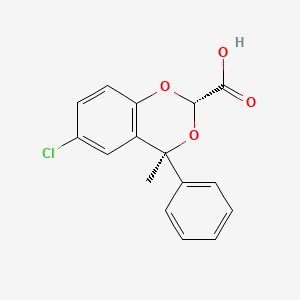
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused to a dioxane ring. The compound also contains a carboxylic acid functional group, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxane Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate diol under acidic conditions to form the benzodioxane ring.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using reagents such as methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of the phenol derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules.
- It serves as a precursor for the synthesis of other benzodioxane derivatives with potential applications in materials science.
Biology:
- The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
- It can be used in the development of probes for biological imaging and diagnostics.
Medicine:
- Potential applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
- It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry:
- The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.
- It may find use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. For example, the presence of the carboxylic acid group may enable the compound to act as an inhibitor of enzymes that require carboxylate recognition for their activity. Additionally, the benzodioxane ring system may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the trans configuration, which may affect its chemical and biological properties.
4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, which may alter its chemical behavior and biological activity.
Uniqueness:
- The trans configuration of the compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
- The presence of both the chlorine atom and the methyl group provides unique electronic and steric effects, making the compound distinct from its analogs.
Properties
CAS No. |
74271-49-1 |
|---|---|
Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1 |
InChI Key |
UMBAPIWARGTVLV-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
